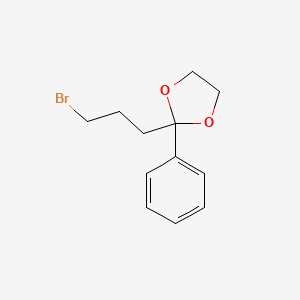

4,4-Ethylenedioxy-4-phenylbutyl bromide

Description

4,4-Ethylenedioxy-4-phenylbutyl bromide (CAS: 1501-05-9), also known as 2-(3-bromopropyl)-2-phenyl-1,3-dioxolane, is a brominated organic compound characterized by a dioxolane ring fused to a phenyl group and a bromopropyl chain .

Properties

Molecular Formula |

C12H15BrO2 |

|---|---|

Molecular Weight |

271.15 g/mol |

IUPAC Name |

2-(3-bromopropyl)-2-phenyl-1,3-dioxolane |

InChI |

InChI=1S/C12H15BrO2/c13-8-4-7-12(14-9-10-15-12)11-5-2-1-3-6-11/h1-3,5-6H,4,7-10H2 |

InChI Key |

AOFGWQGWOZBCBH-UHFFFAOYSA-N |

Canonical SMILES |

C1COC(O1)(CCCBr)C2=CC=CC=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Key Properties of 4,4-Ethylenedioxy-4-phenylbutyl Bromide and Analogues

Structural Differences and Implications

- Dioxolane Ring vs. This rigidity may enhance stability in acidic or basic conditions, making it suitable for multi-step syntheses .

- Comparison with Sepantronium Bromide : Sepantronium bromide features a nitrogen-rich heterocyclic structure, enabling interactions with biological targets (e.g., survivin protein). In contrast, this compound lacks nitrogen atoms, suggesting divergent applications—primarily chemical synthesis rather than direct therapeutic use .

- Halogen Placement : Unlike methyl bromide (a small, volatile alkyl bromide), this compound’s bromine is part of a longer alkyl chain, reducing volatility and likely toxicity compared to methyl bromide .

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 4,4-Ethylenedioxy-4-phenylbutyl bromide, and how can purity be ensured?

- Methodological Answer : Synthesis typically involves bromination of the parent alcohol or ether using reagents like PBr₃ or HBr in anhydrous conditions. For purity, column chromatography (silica gel, hexane/EtOAc gradient) is recommended, followed by recrystallization from ethanol. Monitor reaction progress via TLC (Rf ~0.4 in 3:1 hexane/EtOAc). Purity validation requires ¹H/¹³C NMR (e.g., δ ~3.8 ppm for ethylenedioxy protons) and GC-MS (M⁺ at m/z 285) .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer : Use PPE (gloves, goggles, fume hood) due to its lachrymatory and corrosive properties. Store under argon at 4°C to prevent hydrolysis. In case of exposure, flush eyes/skin with water (15 mins) and seek medical attention. Decomposition products (e.g., HBr gas) require neutralization with NaHCO₃ .

Q. How can structural characterization be performed to confirm the identity of this compound?

- Methodological Answer : Combine spectroscopic techniques:

- ¹H NMR : Ethylenedioxy protons (δ 3.7–4.1 ppm), aromatic protons (δ 7.2–7.5 ppm).

- IR : C-O-C stretch (~1120 cm⁻¹), C-Br (~550 cm⁻¹).

- Elemental Analysis : Match calculated vs. observed C, H, Br%.

Cross-validate with HRMS for exact mass (e.g., [M+H]⁺ = 286.0234) .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in SN2 reactions?

- Methodological Answer : The ethylenedioxy group imposes steric hindrance, slowing SN2 kinetics. Computational modeling (DFT at B3LYP/6-31G*) can quantify transition-state energy barriers. Compare reactivity with analogs (e.g., 4-fluorobenzyl bromide) using kinetic studies (e.g., NaN₃ competition experiments). UV-Vis monitoring of iodide displacement rates provides empirical data .

Q. What strategies resolve contradictory literature data on this compound’s stability under acidic conditions?

- Methodological Answer : Contradictions may arise from trace moisture or solvent impurities. Conduct controlled stability studies:

- pH-Varied Stability : Incubate in buffered solutions (pH 1–7) at 25°C. Monitor degradation via HPLC (C18 column, acetonitrile/water).

- Activation Energy Calculation : Use Arrhenius plots from accelerated stability tests (40–60°C).

Cross-reference with FTIR to detect hydrolysis products (e.g., diol formation) .

Q. Can this compound serve as a precursor for bioactive molecules, and how is its biological activity assessed?

- Methodological Answer : It is a key intermediate for prostaglandin analogs (e.g., carboprost). Functionalize via nucleophilic substitution with triphenylphosphine to form Wittig reagents. Assess cytotoxicity via MTT assays (IC₅₀ in cancer cell lines) and anti-inflammatory activity (COX-2 inhibition ELISA). Compare logP values (HPLC) to optimize pharmacokinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.